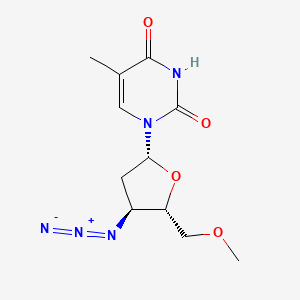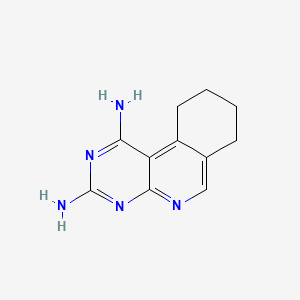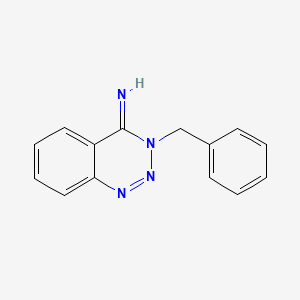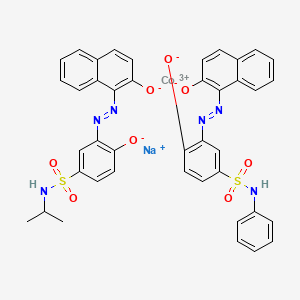
Cobaltate(1-), (4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-N-(1-methylethyl)benzenesulfonamidato(2-))(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-N-phenylbenzenesulfonamidato(2-))-, sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobaltate(1-), (4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-N-(1-methylethyl)benzenesulfonamidato(2-))(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-N-phenylbenzenesulfonamidato(2-))-, sodium is a complex coordination compound. This compound features cobalt in a unique coordination environment, bound to sulfonamidato ligands that are further substituted with hydroxy and azo groups. The presence of sodium as a counterion ensures the overall charge neutrality of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this complex typically involves the reaction of cobalt salts with the appropriate sulfonamidato ligands. The process can be summarized as follows:
Ligand Preparation: The sulfonamidato ligands are synthesized by reacting sulfonyl chlorides with the corresponding amines in the presence of a base.
Complex Formation: The prepared ligands are then reacted with a cobalt salt, such as cobalt(II) chloride, in an aqueous or organic solvent. The reaction is often carried out under reflux conditions to ensure complete coordination of the ligands to the cobalt center.
Purification: The resulting complex is purified by recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. Continuous flow reactors and automated synthesis systems may be employed to streamline the process and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the cobalt center is oxidized to a higher oxidation state.
Reduction: Conversely, reduction reactions can reduce the cobalt center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various amines, phosphines, or other coordinating molecules.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a cobalt(III) complex, while reduction could produce a cobalt(I) complex. Substitution reactions would result in new complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including oxidation and reduction processes. Its unique coordination environment allows it to facilitate these reactions efficiently.
Biology
In biological research, the compound is studied for its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, the compound’s potential as an anti-cancer agent is being explored. Its ability to induce apoptosis in cancer cells without affecting healthy cells is of significant interest.
Industry
In industrial applications, the compound is used in the synthesis of dyes and pigments. Its vibrant color and stability make it suitable for use in various products, including textiles and inks.
Mécanisme D'action
The compound exerts its effects through coordination with target molecules. The cobalt center can interact with various biological molecules, altering their structure and function. This interaction can inhibit enzyme activity, disrupt cellular processes, or induce cell death in cancer cells. The specific pathways involved depend on the target molecule and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cobaltate(1-), (4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-N-methylbenzenesulfonamidato(2-))-, sodium
- Cobaltate(1-), (4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-N-ethylbenzenesulfonamidato(2-))-, sodium
Uniqueness
The uniqueness of Cobaltate(1-), (4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-N-(1-methylethyl)benzenesulfonamidato(2-))(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-N-phenylbenzenesulfonamidato(2-))-, sodium lies in its specific ligand structure. The presence of both isopropyl and phenyl groups in the sulfonamidato ligands provides a unique steric and electronic environment around the cobalt center, influencing its reactivity and interaction with other molecules.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
93983-06-3 |
|---|---|
Formule moléculaire |
C41H32CoN6NaO8S2 |
Poids moléculaire |
882.8 g/mol |
Nom IUPAC |
sodium;cobalt(3+);1-[[2-oxido-5-(phenylsulfamoyl)phenyl]diazenyl]naphthalen-2-olate;1-[[2-oxido-5-(propan-2-ylsulfamoyl)phenyl]diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/C22H17N3O4S.C19H19N3O4S.Co.Na/c26-20-13-11-17(30(28,29)25-16-7-2-1-3-8-16)14-19(20)23-24-22-18-9-5-4-6-15(18)10-12-21(22)27;1-12(2)22-27(25,26)14-8-10-17(23)16(11-14)20-21-19-15-6-4-3-5-13(15)7-9-18(19)24;;/h1-14,25-27H;3-12,22-24H,1-2H3;;/q;;+3;+1/p-4 |
Clé InChI |
FVTOGQWXOFLPEB-UHFFFAOYSA-J |
SMILES canonique |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)[O-])N=NC2=C(C=CC3=CC=CC=C32)[O-].C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)[O-])N=NC3=C(C=CC4=CC=CC=C43)[O-].[Na+].[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



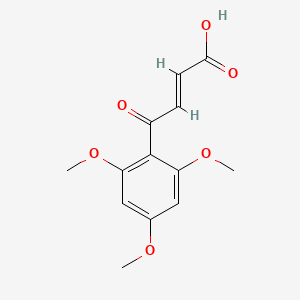

![2-cyclopropyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12794668.png)

![N-[2-[bis(ethylsulfanyl)methylideneamino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B12794682.png)
